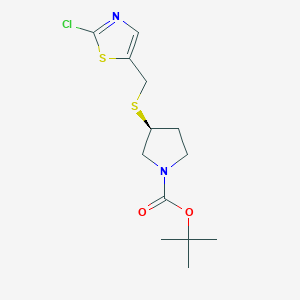

(S)-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC18706495

Molecular Formula: C13H19ClN2O2S2

Molecular Weight: 334.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19ClN2O2S2 |

|---|---|

| Molecular Weight | 334.9 g/mol |

| IUPAC Name | tert-butyl (3S)-3-[(2-chloro-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H19ClN2O2S2/c1-13(2,3)18-12(17)16-5-4-9(7-16)19-8-10-6-15-11(14)20-10/h6,9H,4-5,7-8H2,1-3H3/t9-/m0/s1 |

| Standard InChI Key | JTEWCMMEUDSBAP-VIFPVBQESA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H](C1)SCC2=CN=C(S2)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)SCC2=CN=C(S2)Cl |

Introduction

Synthesis

The synthesis of (S)-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves:

-

Thiazole Derivative Preparation: Chlorinated thiazoles can be synthesized by halogenation of the thiazole nucleus.

-

Sulfur Bridge Formation: The introduction of a sulfanyl (-S-) group linking the thiazole to the pyrrolidine nucleus is achieved through nucleophilic substitution or thiolation reactions.

-

Pyrrolidine Functionalization: The pyrrolidine ring is esterified with tert-butanol under acidic conditions to form the tert-butyl ester group.

The stereochemistry (S-enantiomer) is controlled during synthesis by using chiral precursors or catalysts.

Potential Applications

-

Drug Discovery: As a lead compound for developing inhibitors targeting enzymes like proteases or kinases.

-

Chemical Biology Tools: Used for studying sulfur-mediated interactions in biological systems.

-

Material Science: Possible precursor for designing functionalized polymers or catalysts.

Research Gaps and Future Directions

To fully explore the potential of this compound:

-

In Vitro Studies: Investigate its antimicrobial, anticancer, or enzyme inhibition properties.

-

Toxicological Profiling: Assess its safety profile through cytotoxicity assays.

-

Derivatization: Modify functional groups to enhance activity or selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume